2-chloro-N-(4-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
2-CHLORO-N-(4-{N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics and their ability to form stable complexes with transition metal ions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Scientific Research Applications
2-CHLORO-N-(4-{N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used in the study of Schiff base hydrazones and their complexation with metal ions.
Biology: The compound’s biological activity is of interest, particularly in the development of new pharmaceuticals.
Industry: Used in the development of materials with nonlinear optical properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion complex .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones, such as:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 2-CHLORO-N-(4-{N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE lies in its specific substituents, which confer distinct chemical reactivity and potential applications .
Properties
Molecular Formula |
C21H14Br2ClN3O3 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
2-chloro-N-[4-[[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H14Br2ClN3O3/c22-14-9-13(19(28)17(23)10-14)11-25-27-20(29)12-5-7-15(8-6-12)26-21(30)16-3-1-2-4-18(16)24/h1-11,28H,(H,26,30)(H,27,29)/b25-11+ |
InChI Key |
IELLCXLIEUHDTL-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O)Cl |
Origin of Product |
United States |
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